molecular formula C9H7Cl3O B14618993 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one CAS No. 58631-66-6

3-Chloro-1-(2,4-dichlorophenyl)propan-1-one

Cat. No.: B14618993
CAS No.: 58631-66-6
M. Wt: 237.5 g/mol
InChI Key: DHHKPBCMQRWSHN-UHFFFAOYSA-N
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Description

3-Chloro-1-(2,4-dichlorophenyl)propan-1-one is an organic compound with the molecular formula C9H7Cl3O It is a chlorinated derivative of propanone, characterized by the presence of three chlorine atoms attached to the phenyl and propanone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one typically involves the chlorination of 1-(2,4-dichlorophenyl)propan-1-one. One common method is the reaction of 2,4-dichlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the alpha position of the propanone group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,4-dichlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Scientific Research Applications

3-Chloro-1-(2,4-dichlorophenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1-(2,4-dichlorophenyl)propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of multiple chlorine atoms can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

CAS No.

58631-66-6

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

3-chloro-1-(2,4-dichlorophenyl)propan-1-one

InChI

InChI=1S/C9H7Cl3O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2

InChI Key

DHHKPBCMQRWSHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCl

Origin of Product

United States

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